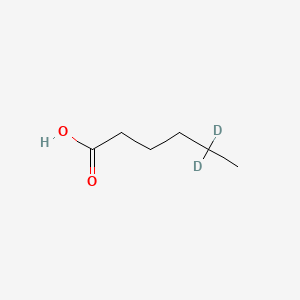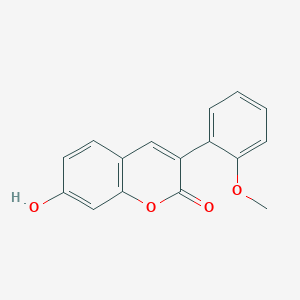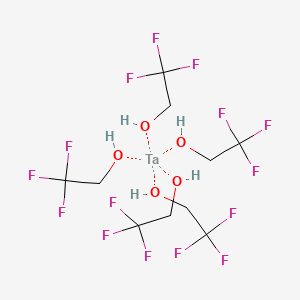
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-3-buten-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting TBDMS-protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as alkoxides, thiolates, and amines.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: TBAF in tetrahydrofuran (THF) is commonly used for the removal of the TBDMS group.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives, such as ethers, thioethers, and amines.
Deprotection Reactions: The major product is the free alcohol, along with the formation of tert-butyldimethylsilanol.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is used in various scientific research applications:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a strong silicon-oxygen bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group. The tosylate group acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is unique due to the presence of both the TBDMS protecting group and the tosylate leaving group. This combination allows for versatile applications in organic synthesis, providing both protection and reactivity in a single molecule .
Eigenschaften
Molekularformel |
C18H32O4SSi |
|---|---|
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
[3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H32O4SSi/c1-15-9-11-16(12-10-15)23(19,20)21-14-13-18(5,6)22-24(7,8)17(2,3)4/h9-12H,13-14H2,1-8H3 |
InChI-Schlüssel |
HBBMDDNEYVFOTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
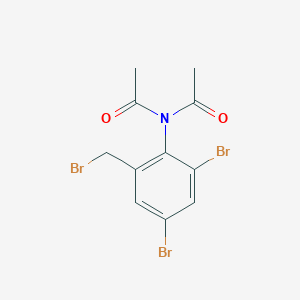
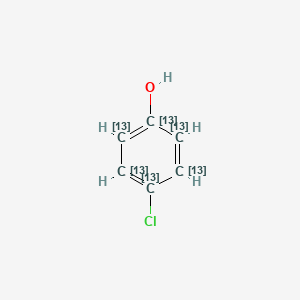
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)

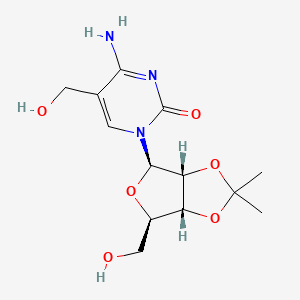

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
